molecular formula C19H18N2O6S B11659838 2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate

Cat. No.: B11659838
M. Wt: 402.4 g/mol
InChI Key: GUDNUZPBQABJLL-UHFFFAOYSA-N
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Description

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. It is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a nitrobenzoate moiety. This compound is often used in research due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with morpholine-4-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenyl derivatives .

Scientific Research Applications

2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate

InChI

InChI=1S/C19H18N2O6S/c1-25-16-6-5-13(18(28)20-7-9-26-10-8-20)12-17(16)27-19(22)14-3-2-4-15(11-14)21(23)24/h2-6,11-12H,7-10H2,1H3

InChI Key

GUDNUZPBQABJLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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